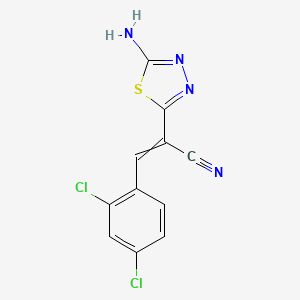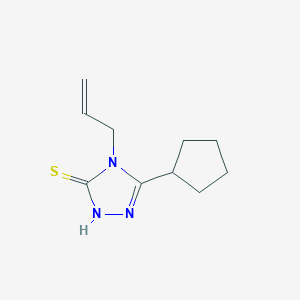
4-(1-Aminoethyl)benzenesulfonamide
Descripción general
Descripción
4-(1-Aminoethyl)benzenesulfonamide is a sulfonamide compound that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a sulfonamide group attached to a benzene ring with an aminoethyl substituent. This structure is a key feature in a variety of sulfonamide derivatives that have been synthesized and investigated for their inhibitory effects on carbonic anhydrase isozymes, which are enzymes involved in many physiological processes .
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those similar to 4-(1-Aminoethyl)benzenesulfonamide, typically involves the condensation of appropriate amines with sulfonyl chlorides or through the reaction of aminobenzenesulfonamides with alcohols in the presence of a catalyst. For instance, a series of N^4-substituted 4-(2-aminoethyl)benzenesulfonamides were synthesized and showed significant inhibitory activity against carbonic anhydrase isozymes . Another study reported the synthesis of a sulfonamide compound through the condensation of pyridine-4-carboxaldehyde and sulfadiazine .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often elucidated using various spectroscopic techniques such as FT-IR, ^1H NMR, ^13C NMR, and UV-Vis spectroscopy, as well as X-ray crystallography. For example, the crystal structure of a related sulfonamide compound was determined to crystallize in the monoclinic space group with specific unit cell parameters . Density functional theory (DFT) calculations are also commonly employed to predict and confirm the molecular structure and properties of these compounds .
Chemical Reactions Analysis
Sulfonamide compounds, including 4-(1-Aminoethyl)benzenesulfonamide, can undergo various chemical reactions due to the presence of reactive functional groups. The amino group can participate in N-alkylation reactions, as demonstrated in a study where aminobenzenesulfonamides were directly N-alkylated with alcohols . The reactivity of the amino group also allows for the formation of complexes with enzymes, which is crucial for their biological activity as enzyme inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. Computational methods such as DFT and time-dependent DFT (TD-DFT) are used to calculate properties like vibrational frequencies, NMR chemical shifts, absorption wavelengths, and molecular electrostatic potential (MEP) . These properties are essential for understanding the behavior of these compounds in biological systems and for designing new derivatives with improved activity and selectivity. Additionally, the antimicrobial activity and molecular docking studies provide insights into the potential therapeutic applications of these compounds .
Aplicaciones Científicas De Investigación
1. Anticancer and Antimicrobial Agents
- Summary of Application: This compound has been used in the synthesis of new aryl thiazolone–benzenesulfonamides as potential anticancer and antimicrobial agents. The focus is on inhibiting carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors .
- Methods of Application: The compound was synthesized via intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative .
- Results: Compounds synthesized using “4-(1-Aminoethyl)benzenesulfonamide” showed significant inhibitory effects against breast cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times .
2. Imaging CA-IX Expression with PET
- Summary of Application: “4-(1-Aminoethyl)benzenesulfonamide” has been used as a pharmacophore in the synthesis of radiofluorinated sulfonamides for imaging CA-IX expression with Positron Emission Tomography (PET) .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not specified in the source .
3. Synthesis of Triazinyl-Substituted Amino (alkyl)-benzenesulfonamide Conjugates
- Summary of Application: This compound has been used in the synthesis of new triazinyl-substituted amino (alkyl)-benzenesulfonamide conjugates with polar and hydrophobic amino acids as inhibitors of human Carbonic Anhydrases I, II, IV, IX, and XII .
- Methods of Application: The compound was synthesized via a reaction with 1,3,5-triazine disubstituted with a pair of identical amino acids, possessing a polar (Ser, Thr, Asn, Gln) and non-polar (Ala, Tyr, Trp) side chain .
- Results: The experimental results revealed the strongest inhibition of hCA XII with low nanomolar inhibitory constants (K s) for the derivatives with amino acids possessing non-polar side chains (7.5–9.6 nM) .
4. Synthesis of Indole-Based Derivatives
- Summary of Application: “4-(1-Aminoethyl)benzenesulfonamide” has been used in the synthesis of novel indole-based derivatives .
- Methods of Application: The compound was reacted with the starting material to obtain the desired product. The obtained residue was purified by column chromatography .
- Results: The results or outcomes obtained were not specified in the source .
5. Synthesis of Triazole-Benzenesulfonamide Hybrids
- Summary of Application: “4-(1-Aminoethyl)benzenesulfonamide” has been used in the synthesis of triazole-benzenesulfonamide hybrids. These hybrids are pharmacological agents possessing a wide spectrum of biological activities such as anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, analgesic etc .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not specified in the source .
Safety And Hazards
4-(1-Aminoethyl)benzenesulfonamide is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
Propiedades
IUPAC Name |
4-(1-aminoethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-6H,9H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGSCEUQIQKFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395083 | |
| Record name | 4-(1-aminoethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Aminoethyl)benzenesulfonamide | |
CAS RN |
49783-81-5 | |
| Record name | 4-(1-aminoethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-aminoethyl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




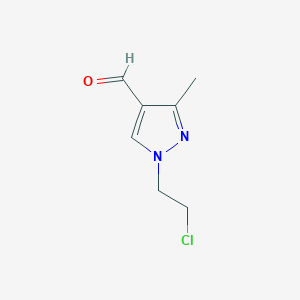
![1-Allyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1273919.png)
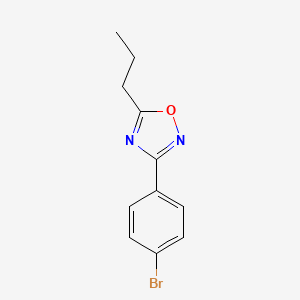
![1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B1273924.png)
![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)

![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)
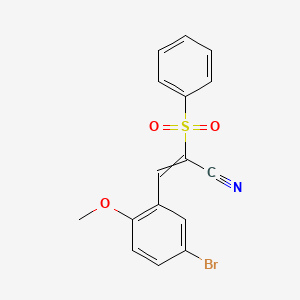
![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)
![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)
